Benzyl-PEG6-acid
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Overview
Description
Benzyl-PEG6-acid is a polyethylene glycol (PEG) derivative that contains a benzyl protecting group and a carboxylic acid group. This compound is often used as a linker in various chemical and biological applications due to its ability to enhance solubility and stability of molecules. The benzyl group can be removed via hydrogenolysis, making it a versatile tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl-PEG6-acid can be synthesized through a series of reactions involving the attachment of a benzyl group to a PEG chain. The carboxylic acid group is introduced at the terminal end of the PEG chain. The synthesis typically involves the use of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of stable amide bonds.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzyl-PEG6-acid undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: N-bromosuccinimide (NBS) for bromination, followed by nucleophilic substitution
Major Products:
Scientific Research Applications
Benzyl-PEG6-acid is widely used in scientific research due to its versatility and functional properties:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of biomolecules, enhancing their solubility and stability.
Medicine: Employed in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzyl-PEG6-acid involves its ability to form stable amide bonds with primary amine groups. This reaction is facilitated by activators such as EDC or HATU. The benzyl group can be removed via hydrogenolysis, allowing for further functionalization of the molecule. The PEG chain enhances the solubility and stability of the conjugated molecules, making it a valuable tool in various applications .
Comparison with Similar Compounds
Benzyl-PEG4-acid: Similar structure but with a shorter PEG chain.
Benzyl-PEG8-acid: Similar structure but with a longer PEG chain.
Benzyl-PEG12-acid: Similar structure but with an even longer PEG chain.
Uniqueness: Benzyl-PEG6-acid is unique due to its optimal PEG chain length, which provides a balance between solubility and stability. The benzyl protecting group and carboxylic acid functionality make it a versatile linker for various applications, distinguishing it from other PEG derivatives .
Properties
Molecular Formula |
C20H32O8 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H32O8/c21-20(22)6-7-23-8-9-24-10-11-25-12-13-26-14-15-27-16-17-28-18-19-4-2-1-3-5-19/h1-5H,6-18H2,(H,21,22) |
InChI Key |
RGGKKDGYBKPTHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
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